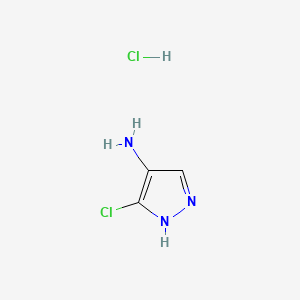

3-Chloro-1H-pyrazol-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-chloro-1H-pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3.ClH/c4-3-2(5)1-6-7-3;/h1H,5H2,(H,6,7);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDDRARIOLEYKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10979970 | |

| Record name | 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63680-90-0 | |

| Record name | Pyrazole, 4-amino-3-chloro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063680900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-1H-pyrazol-4-amine hydrochloride synthesis from 4-nitropyrazole

An In-Depth Technical Guide to the Synthesis of 3-Chloro-1H-pyrazol-4-amine Hydrochloride from 4-Nitropyrazole

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic route for the preparation of this compound, a valuable building block in medicinal chemistry and drug development. Starting from the readily available precursor 4-nitropyrazole, this document details a two-step synthetic sequence involving regioselective chlorination followed by a chemoselective nitro group reduction. The guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices, safety considerations, and characterization data. By integrating established chemical principles with practical, field-proven insights, this document serves as both a theoretical and a practical resource for the synthesis of this important pyrazole derivative.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] First synthesized in 1889, pyrazole derivatives have demonstrated an astonishingly broad spectrum of pharmacological activities, leading to their incorporation into numerous FDA-approved drugs.[1] Their structural versatility allows them to act as key pharmacophores in drugs targeting a wide range of conditions, including inflammation (e.g., Celecoxib), obesity (e.g., Rimonabant), and viral infections.[1][3][4]

The target molecule of this guide, this compound[5], is a particularly useful synthetic intermediate. The vicinal chloro and amino substituents on the pyrazole core provide two orthogonal handles for further chemical elaboration, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide outlines a reliable and scalable synthesis from 4-nitropyrazole, a commercially available starting material.

Overall Synthetic Strategy

The transformation of 4-nitropyrazole into this compound is efficiently achieved via a two-step sequence. The chosen strategy prioritizes regioselectivity in the initial chlorination step and chemoselectivity in the subsequent reduction to preserve the sensitive chloro substituent.

The overall workflow can be visualized as follows:

Caption: Overall synthetic workflow from 4-nitropyrazole.

Step 1: Regioselective Chlorination of 4-Nitropyrazole

The initial step involves the introduction of a chlorine atom onto the pyrazole ring. The position of chlorination is critical. Due to the tautomeric nature of the N-unsubstituted pyrazole ring and the electronic influence of the C4-nitro group, electrophilic chlorination is directed to the C3 (or C5) position.

Rationale for Reagent Selection

Several reagents can effect the chlorination of pyrazoles. While traditional agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are effective, a more modern and increasingly preferred reagent is 1,3,5-trichloroisocyanuric acid (TCCA).[6]

Advantages of TCCA:

-

Safety and Handling: TCCA is a stable, crystalline solid, making it significantly easier and safer to handle than corrosive liquids like SO₂Cl₂.

-

High Atom Economy: It serves as a source of electrophilic chlorine ("Cl⁺") with minimal toxic byproducts.

-

Mild Reaction Conditions: The reaction often proceeds efficiently under mild conditions, which is beneficial for preserving the sensitive nitro group.[6][7]

Detailed Experimental Protocol

Reaction: 4-Nitropyrazole → 3-Chloro-4-nitro-1H-pyrazole

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitropyrazole (1.0 eq).

-

Solvent: Add a suitable solvent such as acetonitrile or trifluoroethanol (TFE). TFE is particularly effective as it can activate TCCA.[6]

-

Reagent Addition: Add 1,3,5-trichloroisocyanuric acid (TCCA) (0.35-0.40 eq., as TCCA provides three active chlorine atoms) portion-wise over 15 minutes. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining active chlorine.

-

Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid, 3-chloro-4-nitro-1H-pyrazole[8], can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Step 2: Chemoselective Reduction of 3-Chloro-4-nitro-1H-pyrazole

This step is the most critical part of the synthesis. The goal is to reduce the nitro group to an amine while leaving the C-Cl bond intact. Aggressive reduction methods can lead to undesired hydrodechlorination.

Causality Behind Method Selection

The choice of reducing agent is paramount for achieving chemoselectivity. Catalytic hydrogenation with palladium on carbon (Pd/C) is often too harsh and can readily cleave the C-Cl bond. Therefore, metal-acid systems are generally preferred for this transformation.

Caption: Rationale for choosing a chemoselective reduction method.

Based on established precedents for reducing chlorinated nitroaromatics, tin(II) chloride (SnCl₂) or metallic tin (Sn) in the presence of concentrated hydrochloric acid (HCl) is a reliable and highly selective method.[9]

Detailed Experimental Protocol

Reaction: 3-Chloro-4-nitro-1H-pyrazole → 3-Chloro-1H-pyrazol-4-amine

-

Setup: In a round-bottom flask fitted with a reflux condenser, suspend 3-chloro-4-nitro-1H-pyrazole (1.0 eq.) in ethanol or methanol.

-

Reagent Addition: Add tin (Sn) powder (2.5-3.0 eq.) to the suspension.

-

Reaction: Heat the mixture to 50-60 °C and add concentrated HCl dropwise via an addition funnel. The reaction is exothermic and may require an ice bath to maintain the temperature.

-

Completion: After the addition is complete, heat the reaction mixture to reflux for 1-3 hours, monitoring by TLC.

-

Work-up:

-

Cool the reaction to room temperature.

-

Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). A thick precipitate of tin salts will form.

-

Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake thoroughly with ethyl acetate or dichloromethane (DCM).

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with additional ethyl acetate or DCM.

-

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude 3-chloro-1H-pyrazol-4-amine as a solid. This product is often pure enough for the next step, but can be further purified if necessary.

Step 3: Formation of the Hydrochloride Salt

The final step involves converting the free amine into its hydrochloride salt. This is advantageous as the salt form often exhibits higher stability, better crystallinity, and improved handling characteristics compared to the free base.

Detailed Experimental Protocol

Reaction: 3-Chloro-1H-pyrazol-4-amine → this compound

-

Dissolution: Dissolve the crude 3-chloro-1H-pyrazol-4-amine from the previous step in a minimal amount of a suitable solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

-

Acidification: To this solution, add a solution of HCl in diethyl ether (commercially available) or bubble anhydrous HCl gas through the solution until precipitation is complete.

-

Isolation: Stir the resulting suspension at room temperature for 30 minutes.

-

Purification: Collect the solid precipitate by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to afford the final product, this compound, as a stable solid.

Product Characterization and Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (DMSO-d₆) δ (ppm) |

| 4-Nitropyrazole | C₃H₃N₃O₂ | 113.07 | ~8.5 (s, 1H), ~9.2 (s, 1H), ~14.0 (br s, 1H) |

| 3-Chloro-4-nitro-1H-pyrazole | C₃H₂ClN₃O₂ | 147.51 | ~8.8 (s, 1H), ~14.5 (br s, 1H) |

| 3-Chloro-1H-pyrazol-4-amine | C₃H₄ClN₃ | 117.54[10] | ~4.0-5.0 (br s, 2H, NH₂), ~7.2 (s, 1H), ~11.5 (br s, 1H, NH) |

| 3-Chloro-1H-pyrazol-4-amine HCl | C₃H₅Cl₂N₃ | 154.00 [5] | ~7.5 (s, 1H), ~8.0-9.0 (br s, 3H, NH₃⁺), ~12.5 (br s, 1H, NH) |

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Safety and Handling Precautions

-

Trichloroisocyanuric Acid (TCCA): Strong oxidizing agent. Avoid contact with combustible materials.

-

Concentrated Hydrochloric Acid (HCl): Highly corrosive. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Solvents: Acetonitrile, diethyl ether, and other organic solvents are flammable. Ensure all operations are performed away from ignition sources.

-

General: Always perform a thorough safety assessment before beginning any chemical synthesis.

Conclusion

This guide presents a detailed and scientifically grounded methodology for the synthesis of this compound from 4-nitropyrazole. The described three-step process is designed to be efficient and selective, employing modern, safer reagents like TCCA for chlorination and a robust metal-acid system for the critical chemoselective nitro reduction. By providing not just the procedural steps but also the rationale behind them, this document equips researchers with the necessary knowledge to successfully and safely synthesize this valuable chemical building block for application in pharmaceutical research and development.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1) | C3H5Cl2N3 | CID 114019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-chloro-1H-pyrazol-4-amine | C3H4ClN3 | CID 114020 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 3-Chloro-1H-pyrazol-4-amine Hydrochloride for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar of Pyrazole-Based Therapeutics

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a cornerstone for the development of a multitude of therapeutic agents. Its unique electronic properties and versatile reactivity have made it a privileged structure in the design of targeted therapies. Within this important class of heterocycles, 3-Chloro-1H-pyrazol-4-amine hydrochloride (CAS Number: 63680-90-0) has emerged as a critical and highly strategic building block. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this pivotal intermediate, from its synthesis and chemical properties to its profound applications in the synthesis of next-generation kinase inhibitors and other vital pharmaceuticals. We will delve into the causality behind its synthetic utility and provide field-proven insights into its application, empowering researchers to leverage this molecule to its full potential in their drug discovery endeavors.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its handling and use in aqueous reaction media.

| Property | Value | Source |

| CAS Number | 63680-90-0 | [1] |

| Molecular Formula | C₃H₅Cl₂N₃ | [2] |

| Molecular Weight | 154.00 g/mol | [2] |

| IUPAC Name | 5-chloro-1H-pyrazol-4-amine;hydrochloride | [2] |

| Appearance | Off-white to light yellow crystalline powder | Commercially available data |

| Solubility | Soluble in water and methanol | General knowledge based on hydrochloride salts |

The structural features of 3-Chloro-1H-pyrazol-4-amine are key to its reactivity. The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. The presence of an amino group at the 4-position and a chloro group at the 3-position creates a unique electronic and steric environment. The amino group is a versatile handle for further functionalization, while the chloro group can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions.

Synthesis of this compound: A Detailed Protocol

The most common and efficient synthesis of this compound involves the reductive chlorination of 4-nitropyrazole. This process, detailed in US Patent 10,233,155 B2, provides high selectivity and yield.[3]

Reaction Scheme

Caption: Synthesis of this compound from 4-nitropyrazole.

Step-by-Step Experimental Protocol

Materials:

-

4-Nitropyrazole

-

Concentrated Hydrochloric Acid (31-38%)

-

Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst (5-10 wt%)

-

Ethanol (optional, as a co-solvent)

-

Pressurized reaction vessel (e.g., Parr hydrogenator)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Charging the Reactor: In a suitable glass-lined or Hastelloy C pressure reactor, charge 4-nitropyrazole.

-

Addition of Acid and Catalyst: Add concentrated hydrochloric acid (e.g., 37%) and a catalytic amount of Pd/C or Pt/C. The use of higher concentrations of HCl is crucial for the regioselective chlorination at the 3-position.[3]

-

Hydrogenation: Seal the reactor and purge with nitrogen gas. Subsequently, introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 30-60 °C with vigorous stirring. The reaction progress can be monitored by techniques such as HPLC or TLC.

-

Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

-

Isolation: Filter the reaction mixture to remove the catalyst. The filtrate, containing the product as the hydrochloride salt, can be concentrated under reduced pressure to yield the crude product.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Self-Validation and Causality:

-

Role of Concentrated HCl: The high concentration of hydrochloric acid serves a dual purpose. It acts as a source of chloride for the in situ chlorination of the pyrazole ring and maintains an acidic environment that facilitates the reduction of the nitro group. The regioselectivity for the 3-position is a key advantage of this method.[3]

-

Catalyst Choice: Both Pd/C and Pt/C are effective catalysts for the reduction of the nitro group. The choice of catalyst can influence the reaction rate and selectivity, and may be optimized for specific process conditions.[3]

-

Pressure and Temperature: These parameters are critical for achieving a reasonable reaction rate and ensuring the complete reduction of the nitro group. Optimization of both is necessary for process efficiency and safety.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a cornerstone intermediate in the synthesis of a class of drugs known as kinase inhibitors. Its inherent structural features allow for the facile construction of the pyrazolo[3,4-d]pyrimidine core, a privileged scaffold for targeting the ATP-binding site of various kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of modern drug development.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A "Key" for the Kinase "Lock"

The pyrazolo[3,4-d]pyrimidine scaffold, readily synthesized from this compound, mimics the purine core of ATP. This structural similarity allows it to bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity. The substituents on the pyrazolo[3,4-d]pyrimidine core can be modified to achieve selectivity for specific kinases.

Caption: General binding mode of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Case Studies: From Building Block to Clinical Candidates

The utility of this compound is exemplified in the synthesis of inhibitors for several important kinase families:

-

Janus Kinase (JAK) Inhibitors: JAKs are critical components of signaling pathways that regulate immune responses. Inhibitors of JAKs are used to treat autoimmune diseases and myeloproliferative neoplasms. Several pyrazolo[3,4-d]pyrimidine-based JAK inhibitors have been developed, with the core scaffold being constructed from intermediates derived from 3-Chloro-1H-pyrazol-4-amine.[4]

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key kinase in B-cell receptor signaling, and its inhibitors are effective in treating B-cell malignancies. Ibrutinib, a highly successful BTK inhibitor, features a pyrazolo[3,4-d]pyrimidine core. The synthesis of this core often involves precursors that can be derived from this compound.[5][6]

-

Aurora Kinase Inhibitors: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. Pyrazolo[3,4-d]pyrimidine derivatives have shown promise as Aurora kinase inhibitors, and this compound serves as a valuable starting material for their synthesis.[7][8]

Reactivity and Synthetic Utility: The Chemist's Perspective

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups.

-

The Amino Group: The 4-amino group is a potent nucleophile and can readily react with a variety of electrophiles. This allows for the construction of the pyrimidine ring in pyrazolo[3,4-d]pyrimidines through condensation reactions with dicarbonyl compounds or their equivalents.

-

The Chloro Group: The 3-chloro substituent can be displaced by nucleophiles or participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This enables the introduction of a wide range of substituents at this position, which is often crucial for achieving kinase selectivity and potency.

This dual reactivity allows for a modular and convergent approach to the synthesis of complex kinase inhibitors, where different fragments can be introduced in a stepwise manner to fine-tune the pharmacological properties of the final molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[1]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

Conclusion: A Small Molecule with a Large Impact

This compound is more than just a chemical intermediate; it is a key enabler of innovation in drug discovery. Its efficient synthesis, versatile reactivity, and central role in the construction of the privileged pyrazolo[3,4-d]pyrimidine scaffold have solidified its importance in the development of targeted therapies, particularly in the field of oncology. This guide has provided a comprehensive technical overview of this vital molecule, from its fundamental properties and synthesis to its strategic application in the creation of life-saving medicines. As the quest for more selective and potent kinase inhibitors continues, the demand for and the strategic importance of this compound are set to grow, further cementing its legacy as a small molecule with a large and lasting impact on human health.

References

- 1. 3-chloro-1H-pyrazol-4-amine | C3H4ClN3 | CID 114020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1) | C3H5Cl2N3 | CID 114019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]

- 5. 3-(4-Phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine | 330786-24-8 [chemicalbook.com]

- 6. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Novel N-(1 H-pyrazol-3-yl)pyrimidin-4-amine Aurora/HDAC Dual Inhibitors for Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Chloro-1H-pyrazol-4-amine Hydrochloride: A Key Intermediate in Synthetic Chemistry

Abstract: This technical guide provides an in-depth overview of 3-Chloro-1H-pyrazol-4-amine hydrochloride, a pivotal chemical intermediate. The document details its fundamental chemical and physical properties, molecular structure, and established synthesis protocols. Furthermore, it explores its significant applications, particularly in the development of agrochemicals and its potential as a versatile building block in medicinal chemistry. Safety and handling protocols are also discussed, offering a comprehensive resource for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Core Properties

This compound is the hydrochloride salt of the parent compound, 3-chloro-1H-pyrazol-4-amine.[1] The addition of hydrochloric acid enhances the compound's stability and solubility in certain solvents, making it a convenient form for storage and use in various chemical reactions. Its identity is well-defined by its molecular formula, weight, and CAS registry number, which are essential for accurate sourcing and regulatory compliance.

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Identifier | Value | Source |

| IUPAC Name | 5-chloro-1H-pyrazol-4-amine;hydrochloride | PubChem[1] |

| CAS Number | 63680-90-0 | PubChem[1] |

| Molecular Formula | C₃H₅Cl₂N₃ | PubChem[1] |

| Molecular Weight | 154.00 g/mol | PubChem[1] |

| Monoisotopic Mass | 152.9860526 Da | PubChem[1] |

| Canonical SMILES | C1=NNC(=C1N)Cl.Cl | PubChem[1] |

| InChI Key | AXDDRARIOLEYKW-UHFFFAOYSA-N | PubChem[1] |

Molecular Structure and Conformation

The molecular structure consists of a five-membered pyrazole ring, a heterocyclic aromatic amine. The ring is substituted with a chlorine atom at the C3 position and an amine group at the C4 position. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms.

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is a critical process for its application in further chemical manufacturing. A well-documented and efficient method involves the halogenation and subsequent reduction of 4-nitropyrazole.[2][3] This process is notable for its high selectivity and yield.

Experimental Protocol: Synthesis from 4-Nitropyrazole

This protocol is based on methodologies described in U.S. Patent US10233155B2.[2]

Objective: To synthesize this compound (1a) by the halogenation and reduction of 4-nitropyrazole.

Reaction Scheme: 4-Nitropyrazole → (HCl, Catalyst) → this compound

Materials:

-

4-nitropyrazole

-

Hydrochloric acid (HCl), concentrated (e.g., 31-38%)

-

Catalyst: Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C)

-

Hydrogen (H₂) gas

-

Solvent (e.g., water)

-

Glass-lined or Hastelloy C pressure reactor

Procedure:

-

Charging the Reactor: Charge the pressure reactor with 4-nitropyrazole, the chosen catalyst (Pt/C is noted for high selectivity at lower HCl concentrations), and the hydrochloric acid solution.[2]

-

Pressurization: Seal the reactor and purge with an inert gas, such as nitrogen, before pressurizing with hydrogen gas.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 30°C and 40°C. Maintain agitation (e.g., 800 rpm) to ensure a homogenous reaction mixture.[2]

-

Monitoring: Monitor the reaction progress by observing the rate of hydrogen uptake. The reaction is considered complete when hydrogen uptake ceases.[2]

-

Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen gas, and purge again with nitrogen.

-

Isolation: The product mixture is collected from the reactor. The solid product, this compound, can be isolated through filtration. The yield for this process has been reported to be as high as 96.8%.[2]

Causality and Optimization:

-

Choice of Acid Concentration: The concentration of HCl is a critical parameter. While concentrations up to 40% can be used, the process is optimized to achieve high selectivity (>95%) at lower, more manageable concentrations.[2]

-

Catalyst Selection: The choice between Pt/C and Pd/C can influence the reaction's selectivity, particularly in relation to the HCl concentration. Pt/C has shown a pronounced selectivity benefit at lower acid levels.[2]

-

Temperature Control: Maintaining the temperature in the 30-40°C range is crucial for controlling the reaction rate and minimizing the formation of byproducts.

The workflow for this synthesis is illustrated in the diagram below.

Caption: Synthesis workflow from 4-nitropyrazole.

Applications in Research and Industry

The primary documented application of this compound is as a crucial intermediate in the synthesis of pesticidal thioethers.[2][3] The pyrazole scaffold is a common feature in many biologically active compounds, and the specific arrangement of chloro and amino groups on this molecule makes it a versatile precursor for creating more complex molecules.

Beyond agrochemicals, the pyrazole nucleus is of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, and compounds like this compound serve as valuable starting materials for the synthesis of novel therapeutic agents.[4] Its functional groups—the amine and the chloro—provide reactive sites for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery screening.

Safety and Handling

While some safety data sheets for related compounds indicate specific hazards, information for this compound itself is less specific.[5][6] General good laboratory practices should always be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area to avoid inhalation of dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[5]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.

-

It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a well-characterized chemical compound with significant utility as a synthetic intermediate. Its defined molecular formula of C₃H₅Cl₂N₃ and molecular weight of 154.00 g/mol provide a solid foundation for its use in quantitative chemical synthesis.[1] The efficient and high-yield synthesis process starting from 4-nitropyrazole underscores its industrial relevance, particularly in the agrochemical sector.[2] For researchers in drug discovery, its reactive functional groups and the inherent biological relevance of the pyrazole core make it an attractive building block for creating novel compounds. Adherence to standard safety protocols ensures its safe handling in a laboratory setting.

References

- 1. 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1) | C3H5Cl2N3 | CID 114019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-1H-pyrazol-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-1H-pyrazol-4-amine hydrochloride (CAS Number: 63680-90-0), a key building block in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document is structured to deliver not just raw data, but also the underlying scientific principles and practical insights necessary for its accurate interpretation and application.

Molecular Structure and its Spectroscopic Implications

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom and an amino group. The hydrochloride salt form protonates the basic amino group, influencing its electronic environment and, consequently, its spectroscopic signature. Understanding this structure is fundamental to interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

A standard protocol for acquiring the ¹H NMR spectrum involves dissolving the sample in a deuterated solvent, typically dimethyl sulfoxide-d6 (DMSO-d6), which is capable of dissolving the polar hydrochloride salt and contains a residual proton signal for reference. The spectrum is then recorded on a 400 MHz or higher field spectrometer.

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.03 | Singlet | 1H | C5-H |

| ~10.35 | Broad Singlet | 3H | -NH₃⁺ |

Interpretation:

The ¹H NMR spectrum is characterized by two main signals. A sharp singlet around 8.03 ppm is attributed to the proton attached to the C5 carbon of the pyrazole ring.[1] Its singlet nature is due to the absence of adjacent protons. The downfield chemical shift is a result of the deshielding effect of the aromatic pyrazole ring and the neighboring nitrogen atom.

A broad singlet observed at approximately 10.35 ppm corresponds to the three protons of the protonated amino group (-NH₃⁺).[2][3] The broadness of this peak is a consequence of rapid proton exchange with the solvent and quadrupole broadening from the nitrogen atom. The integration of this peak corresponds to three protons, confirming the presence of the ammonium group. The exact chemical shift of this peak can be highly dependent on the sample concentration and the presence of any water in the solvent.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| ~128.24 | C3 |

| ~125.97 | C5 |

| ~116.71 | C4 |

Note: There are some discrepancies in the reported ¹³C NMR data from different sources. The values presented here are from a chemical supplier and are consistent with the expected electronic environment of the pyrazole ring.[2] Another source reports values of 167.81 and 130.07 ppm, which may correspond to a different but related compound or require further investigation to be definitively assigned to this molecule.[3]

Interpretation:

The ¹³C NMR spectrum displays three distinct signals corresponding to the three carbon atoms of the pyrazole ring.

-

C3 (~128.24 ppm): This carbon is bonded to the electronegative chlorine atom, which results in a significant downfield shift.

-

C5 (~125.97 ppm): This carbon is adjacent to two nitrogen atoms and bears a hydrogen atom. Its chemical shift is influenced by the overall aromaticity of the ring.

-

C4 (~116.71 ppm): This carbon is attached to the electron-withdrawing ammonium group, which also contributes to its chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, and C-Cl bonds.

Experimental Protocol:

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Expected Data Summary and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (pyrazole ring) |

| 3200-2800 | Strong, Broad | N-H stretching (-NH₃⁺) |

| ~1650-1550 | Medium-Strong | C=N and C=C stretching (pyrazole ring) |

| ~1550-1450 | Medium | N-H bending (-NH₃⁺) |

| ~800-600 | Medium-Strong | C-Cl stretching |

The broad and strong absorptions in the high-frequency region (2800-3400 cm⁻¹) are characteristic of the N-H stretching vibrations of both the pyrazole ring NH and the ammonium group (-NH₃⁺). The broadening is due to hydrogen bonding in the solid state. The absorptions in the 1550-1650 cm⁻¹ region are attributed to the stretching vibrations of the C=N and C=C bonds within the aromatic pyrazole ring. The N-H bending vibrations of the ammonium group are expected to appear in the 1450-1550 cm⁻¹ range. A medium to strong absorption in the lower frequency region (600-800 cm⁻¹) is indicative of the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Experimental Protocol:

For a polar and non-volatile compound like this compound, Electrospray Ionization (ESI) is the most suitable ionization technique. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental formula.

Predicted Data Summary:

| Adduct | Predicted m/z |

| [M+H]⁺ | 118.0167 |

| [M+Na]⁺ | 139.9986 |

M refers to the free base, 3-Chloro-1H-pyrazol-4-amine.

Interpretation:

In positive ion mode ESI-MS, the spectrum is expected to show a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺, at an m/z of approximately 118.0167.[4] The presence of chlorine would be indicated by an isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope. The formation of a sodium adduct, [M+Na]⁺, at an m/z of around 139.9986 is also possible.[4]

Caption: Plausible fragmentation pathway for the [M+H]⁺ ion of 3-Chloro-1H-pyrazol-4-amine.

Conclusion

The collective analysis of NMR, IR, and MS data provides a robust and unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure and provides a detailed electronic and vibrational profile. This comprehensive spectroscopic guide serves as a valuable resource for researchers, enabling confident identification, quality control, and informed application of this important chemical intermediate in their scientific endeavors.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 3-Chloro-1H-pyrazol-4-ylaMine hydrochloride CAS#: 63680-90-0 [amp.chemicalbook.com]

- 3. US9901095B2 - Processes for the preparation of pesticidal compounds - Google Patents [patents.google.com]

- 4. PubChemLite - 3-chloro-1h-pyrazol-4-amine (C3H4ClN3) [pubchemlite.lcsb.uni.lu]

Understanding the Molecular Profile of 3-Chloro-1H-pyrazol-4-amine Hydrochloride

An In-depth Technical Guide to the Solubility of 3-Chloro-1H-pyrazol-4-amine Hydrochloride in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, provides a detailed experimental protocol for quantitative determination, and offers insights into its expected behavior in a range of common organic solvents.

The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₃H₅Cl₂N₃) is the hydrochloride salt of 3-chloro-1H-pyrazol-4-amine.[1][2] This salt formation is a critical determinant of its physical and chemical properties, including solubility.

The molecule possesses several key features that influence its interaction with various solvents:

-

Aromatic Pyrazole Ring: The core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system contributes to the molecule's rigidity and potential for π-π stacking interactions.[3]

-

Polar Functional Groups: The presence of an amine (-NH₂) group and a chlorine (-Cl) atom, in addition to the nitrogen atoms within the pyrazole ring, introduces significant polarity to the molecule.

-

Hydrogen Bonding Capability: The amine group and the N-H of the pyrazole ring can act as hydrogen bond donors, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a primary driver of its solubility in protic solvents.[4][5][6]

-

Hydrochloride Salt Form: As a hydrochloride salt, the compound exists in an ionized state in the presence of polar solvents. This ionic character generally enhances solubility in polar solvents, particularly water, due to favorable ion-dipole interactions.[7]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound in a given solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Due to its polar and ionic nature, this compound is expected to be more soluble in polar solvents and less soluble in nonpolar solvents.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in strong hydrogen bonding and can effectively solvate both the cation (the protonated pyrazole amine) and the chloride anion. Therefore, high solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have high dielectric constants and can solvate ions, but they lack the ability to donate hydrogen bonds. Solubility is expected to be moderate to good in these solvents, though likely less than in polar protic solvents.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and cannot effectively solvate ions or engage in hydrogen bonding with the solute. Consequently, the solubility of this compound is expected to be very low in these solvents.[7]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a standardized experimental method is crucial. The isothermal equilibrium method, also known as the shake-flask method, is a widely accepted technique for determining the solubility of a solid in a liquid.[7][8]

Objective:

To quantitatively determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (purity >99%)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or incubator

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

Experimental Workflow Diagram:

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary study can determine the minimum time required to achieve equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to allow for initial settling of the excess solid.

-

Centrifuge the vials at a controlled temperature to pellet the remaining undissolved solid.

-

-

Sample Preparation and Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of the compound in each solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility and report the results as the mean ± standard deviation.

-

Predicted Solubility Profile

While specific experimental data for the solubility of this compound is not widely available in the literature, a qualitative and semi-quantitative prediction can be made based on its chemical properties and the principles of solubility.

Table 1: Predicted Solubility of this compound in Various Organic Solvents at Room Temperature.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very High | Strong ion-dipole interactions and hydrogen bonding. |

| Methanol | High | Good hydrogen bonding and polarity. | |

| Ethanol | Moderate to High | Slightly lower polarity than methanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | High polarity and ability to solvate cations. |

| Dimethylformamide (DMF) | Moderate to High | Similar to DMSO but slightly less polar. | |

| Acetonitrile | Moderate | Lower polarity compared to DMSO and DMF. | |

| Less Polar | Acetone | Low to Moderate | Intermediate polarity. |

| Dichloromethane | Low | Limited ability to solvate ions. | |

| Nonpolar | Toluene | Very Low | Nonpolar nature, unable to solvate ions effectively. |

| Hexane | Insoluble | Nonpolar, no favorable interactions. | |

| Diethyl Ether | Very Low | Low polarity and limited hydrogen bonding ability. |

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[9][10][11][12][13] General safety recommendations include:

-

Working in a well-ventilated area or a fume hood.[9]

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

-

Avoiding inhalation of dust and contact with skin and eyes.[9][12]

Conclusion

This compound is a polar, ionic compound whose solubility is governed by its ability to form strong interactions with the solvent. It is predicted to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. For precise quantitative data, the detailed isothermal equilibrium method provided in this guide offers a robust and reliable approach. A thorough understanding of the solubility of this compound is essential for its effective use in drug discovery and development, enabling appropriate solvent selection for synthesis, purification, formulation, and biological screening.

References

- 1. 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1) | C3H5Cl2N3 | CID 114019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-chloro-1H-pyrazol-4-amine | C3H4ClN3 | CID 114020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Self-assembly of NH-pyrazoles via intermolecular N-H.N hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Chloro-1H-pyrazol-4-amine Hydrochloride

Introduction

3-Chloro-1H-pyrazol-4-amine hydrochloride is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physicochemical properties is paramount for ensuring safety, stability, and efficacy throughout its lifecycle, from synthesis and purification to formulation and storage. This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound, offering both theoretical insights and practical methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the material properties of this compound.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₃H₅Cl₂N₃ | [2] |

| Molecular Weight | 154.00 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Anticipated Thermal Stability

While specific experimental data for this compound is not extensively published, the thermal stability of pyrazole derivatives has been a subject of investigation. Generally, pyrazole-containing compounds exhibit good thermal stability. For instance, some pyrazole nopinone derivatives have been shown to be thermally stable up to approximately 243°C to 283°C.[4] The thermal decomposition of a free pyrazole derivative ligand has been observed in the range of 110–400 °C.[5] However, the presence of both a chloro and an amine substituent, as well as its formulation as a hydrochloride salt, can significantly influence the thermal behavior of the title compound.

Halogenated organic compounds can present specific hazards upon decomposition, potentially releasing toxic and corrosive gases.[6][7][8] Therefore, a cautious and systematic approach to thermal analysis is crucial.

Potential Decomposition Pathways

The thermal decomposition of this compound is likely a multi-step process. Based on its structure, several decomposition pathways can be hypothesized:

-

Dehydrochlorination: The initial decomposition step may involve the loss of hydrogen chloride (HCl). This is a common decomposition pathway for hydrochloride salts of amines.

-

Deamination: The loss of the amino group (as ammonia or other nitrogenous species) could occur at elevated temperatures.

-

Ring Opening and Fragmentation: Following initial losses of substituents, the pyrazole ring itself will eventually fragment. The presence of chlorine and nitrogen atoms suggests that the decomposition products could include nitrogen oxides (NOx), hydrogen cyanide (HCN), and chlorinated hydrocarbons.

The following diagram illustrates a hypothetical decomposition pathway for this compound.

Caption: Hypothetical thermal decomposition pathway.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, identifying intermediate species, and quantifying mass loss at different stages.

Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

-

Atmosphere: Use a dry, inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.

-

Data Analysis: Plot the mass change (%) and the derivative of the mass change (DTG) as a function of temperature. The onset temperature of decomposition is determined from the initial mass loss, and the peaks in the DTG curve indicate the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[10][11]

Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pierced lid may be used if significant off-gassing is expected, but caution is advised due to the potential release of corrosive HCl.

-

Atmosphere: Use a dry, inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to a temperature beyond its final decomposition point (as determined by TGA, e.g., 400°C) at a heating rate of 10°C/min.

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks. Integrate the peaks to determine the enthalpy of the transitions.

The following diagram illustrates the experimental workflow for the thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis.

Interpretation of Results and Safety Considerations

The combined TGA and DSC data will provide a comprehensive thermal stability profile. The TGA thermogram will indicate the temperatures at which mass loss occurs, and the DSC will help to distinguish between physical transitions (like melting) and chemical reactions (decomposition). An exothermic decomposition in the DSC is a critical safety indicator, suggesting a potential for a thermal runaway reaction.

Safety Precautions:

-

The thermal decomposition of halogenated and nitrogenous compounds can produce toxic and corrosive gases, including HCl, NOx, and HCN.[6][8] All thermal analyses should be conducted in a well-ventilated area, preferably with the instrument's exhaust vented to a fume hood.

-

Some nitrogen-rich compounds can be energetic and may decompose explosively upon heating.[12] It is crucial to start with small sample sizes and to have appropriate safety measures in place.

-

Always consult the Safety Data Sheet (SDS) for the most up-to-date handling and safety information.[12][13][14]

Conclusion

A thorough understanding of the thermal stability and decomposition of this compound is essential for its safe handling and effective use in research and development. While direct experimental data is limited, a systematic approach using TGA and DSC, guided by knowledge of related pyrazole derivatives and halogenated compounds, can provide the necessary insights. The protocols and considerations outlined in this guide offer a robust framework for researchers to characterize the thermal properties of this important molecule, ensuring both scientific integrity and laboratory safety.

References

- 1. 3-chloro-1H-pyrazol-4-amine | C3H4ClN3 | CID 114020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1) | C3H5Cl2N3 | CID 114019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-1H-pyrazol-4-ylaMine hydrochloride CAS#: 63680-90-0 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. sinlist.chemsec.org [sinlist.chemsec.org]

- 7. greensciencepolicy.org [greensciencepolicy.org]

- 8. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Differential Scanning Calorimetry (DSC) on Sartan/Cyclodextrin Delivery Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Storage and Handling of 3-Chloro-1H-pyrazol-4-amine hydrochloride

This guide provides comprehensive, technically grounded protocols for the safe storage and handling of 3-Chloro-1H-pyrazol-4-amine hydrochloride (CAS No: 63680-90-0). As a crucial building block in medicinal chemistry and drug development, the integrity and proper management of this compound are paramount for ensuring experimental reproducibility, personnel safety, and regulatory compliance. This document moves beyond simple checklists to explain the scientific rationale behind each procedural recommendation, empowering researchers to make informed decisions in the laboratory.

Section 1: Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical characteristics. This compound is an off-white to light yellow solid.[1] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 63680-90-0 | [1][2] |

| Molecular Formula | C₃H₅Cl₂N₃ | [2] |

| Molecular Weight | 154.00 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [1] |

| IUPAC Name | 5-chloro-1H-pyrazol-4-amine;hydrochloride | [2] |

| Synonyms | 4-Amino-3-chloropyrazole HCl, 3-Chloro-1H-pyrazol-4-ylamine HCL | [1] |

Section 2: Hazard Identification and Risk Assessment

Understanding the potential hazards is the cornerstone of a robust safety protocol. The parent compound, 3-chloro-1H-pyrazol-4-amine, is classified with several hazard statements, which should be considered applicable to the hydrochloride salt.[3]

Globally Harmonized System (GHS) Hazard Classifications (for parent compound):

-

H302: Harmful if swallowed[3]

-

H312: Harmful in contact with skin[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H332: Harmful if inhaled[3]

-

H335: May cause respiratory irritation[3]

The causality behind these classifications stems from the compound's chemical reactivity and its ability to interact with biological tissues. The amine and chloro functionalities on the pyrazole ring can lead to irritation and toxicity upon exposure. Therefore, a systematic risk assessment is mandatory before any handling operations commence.

Caption: Figure 1: A systematic workflow for assessing risks before handling the compound.

Section 3: Optimal Storage Protocols

The chemical stability and purity of this compound are directly influenced by its storage environment. Improper storage can lead to degradation, affecting experimental outcomes and potentially creating unknown hazards.

Recommended Storage Conditions:

-

Temperature: Store refrigerated at 2-8°C.[1] This temperature range is critical for minimizing the rate of potential decomposition reactions over time.

-

Atmosphere: Store under an inert gas atmosphere (e.g., nitrogen or argon).[1] This is a crucial step to prevent oxidation and hydrolysis. The hydrochloride salt can be hygroscopic, and atmospheric moisture can compromise the material's integrity.

-

Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[4] The "tightly closed" directive prevents the ingress of moisture and air, directly supporting the rationale for an inert atmosphere.

-

Security: For accountability and safety, it is recommended to store the compound in a locked cabinet or area with controlled access.[5][4]

Section 4: Safe Handling and Personal Protective Equipment (PPE)

Given the compound's hazard profile, direct contact and aerosol generation must be strictly avoided. All handling of the solid material should be performed within a certified chemical fume hood or a glovebox to protect the operator from inhalation of airborne particles.

Step-by-Step Handling Protocol

-

Preparation: Before retrieving the compound from storage, ensure the designated handling area (fume hood) is clean and uncluttered. Verify that the safety shower and eyewash station are accessible and operational.[5]

-

Don PPE: Wear all required PPE as detailed in the diagram below. Gloves must be inspected for integrity before use.[6]

-

Equilibration: Allow the container to warm to room temperature before opening. This is a critical, often overlooked step that prevents atmospheric moisture from condensing on the cold solid, which would compromise its purity.

-

Weighing: Carefully weigh the desired amount of the compound in the fume hood. Use a spatula to gently transfer the solid, avoiding actions that could generate dust. If dust is unavoidable, ensure respiratory protection is used.

-

Container Sealing: After dispensing, securely close the container. If the original inert atmosphere is compromised, it is best practice to flush the container headspace with nitrogen or argon before resealing.

-

Cleanup: Clean any residual material from the spatula and weighing vessel. Decontaminate the work surface.

-

Post-Handling: Remove gloves and lab coat before leaving the laboratory area. Wash hands thoroughly with soap and water.[5][6]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; each component serves a specific protective function directly correlated with the compound's hazards.

Caption: Figure 2: Essential PPE to mitigate exposure risks during handling operations.

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice/attention.

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[5]

-

Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.

Accidental Release Measures

For a small spill, the following procedure should be followed:

-

Evacuate: Alert personnel in the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent further spread of the powder.

-

Cleanup: Wearing appropriate PPE, carefully sweep or shovel the solid material into a suitable, labeled container for disposal.[5][7] Crucially, avoid dry sweeping that generates dust; if necessary, gently moisten the material with a suitable solvent (e.g., water, if compatible) to minimize aerosolization.

-

Decontaminate: Wipe the spill area clean and dispose of all cleanup materials as hazardous waste.

Section 6: Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as chemical waste.

-

Procedure: Dispose of contents and containers at an approved waste disposal plant in accordance with all local, regional, and national regulations.[5][4][6]

-

Incompatibilities: Do not mix with incompatible waste streams, such as strong oxidizing agents or strong acids, to avoid hazardous reactions in the waste container.[8][7]

References

- 1. 3-Chloro-1H-pyrazol-4-ylaMine hydrochloride CAS#: 63680-90-0 [amp.chemicalbook.com]

- 2. 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1) | C3H5Cl2N3 | CID 114019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-chloro-1H-pyrazol-4-amine | C3H4ClN3 | CID 114020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Purity Specifications of Commercially Available 3-Chloro-1H-pyrazol-4-amine hydrochloride

Introduction: The Critical Role of 3-Chloro-1H-pyrazol-4-amine hydrochloride in Drug Discovery

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features, comprising a substituted pyrazole core, make it a valuable synthon for the development of a diverse range of therapeutic agents. The precise control over its purity is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the reproducibility of synthetic routes, the predictability of pharmacological outcomes, and the safety of potential drug candidates. This guide provides an in-depth technical overview of the purity specifications for commercially available this compound, offering insights for researchers, scientists, and drug development professionals.

Understanding the Molecular Identity

It is essential to first establish the chemical identity of the compound .

| Identifier | Value | Source |

| Chemical Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 63680-90-0 | --INVALID-LINK--[1] |

| Molecular Formula | C₃H₅Cl₂N₃ | --INVALID-LINK--[1] |

| Molecular Weight | 154.00 g/mol | --INVALID-LINK--[1] |

| Parent Compound | 3-Chloro-1H-pyrazol-4-amine | --INVALID-LINK--[2] |

| Parent CAS Number | 103286-54-0 | --INVALID-LINK--[2] |

Commercial Purity Specifications: A Comparative Overview

The purity of commercially available this compound is a critical parameter for its application in research and development. While specifications can vary between suppliers, a general standard of high purity is expected. The following table summarizes typical purity specifications encountered in the market.

| Parameter | Typical Specification | Method of Analysis |

| Assay (Purity) | ≥97.0% to ≥98.0% | HPLC |

| Appearance | White to off-white or light-yellow powder/crystals | Visual Inspection |

| Solubility | Soluble in DMSO and Methanol | Visual Inspection |

| Identification | Conforms to the structure | ¹H NMR, Mass Spectrometry |

| Water Content | Typically ≤ 0.5% | Karl Fischer Titration |

| Residual Solvents | Varies based on synthesis; should meet ICH guidelines | GC-HS |

The Synthetic Landscape and Its Impact on Impurity Profile

A thorough understanding of the synthetic route is paramount to predicting and identifying potential impurities. The most common industrial synthesis of this compound involves the reductive chlorination of 4-nitropyrazole.[3]

Figure 1. Synthetic pathway and key impurity formation.

This process, while efficient, can lead to the formation of a critical by-product: 1H-Pyrazol-4-amine hydrochloride . This impurity arises from the reduction of the nitro group without concurrent chlorination of the pyrazole ring. The ratio of the desired product to this non-halogenated impurity is a key indicator of the reaction's selectivity and the final product's purity.[3] Other potential impurities may include unreacted starting material (4-nitropyrazole) and other isomers, depending on the precise reaction conditions.

Analytical Methodologies for Purity Assessment: A Self-Validating System

A robust analytical framework is essential for the accurate determination of the purity of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the cornerstone for quantifying the purity of this compound and detecting related substances. The polarity of the molecule allows for good retention and separation on C18 columns.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a representative method that can be adapted and validated for specific laboratory conditions.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices:

-

C18 Column: The non-polar stationary phase provides effective retention for the moderately polar analyte.

-

Formic Acid in Mobile Phase: This acts as an ion-suppressing agent, protonating residual silanols on the column and ensuring sharp, symmetrical peaks for the basic amine analyte.

-

Acetonitrile as Organic Modifier: It offers a good elution strength and is UV-transparent at the detection wavelength.

-

Gradient Elution: This allows for the effective separation of the main peak from both early-eluting polar impurities and late-eluting non-polar impurities.

Figure 2. HPLC workflow for purity analysis.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Unambiguous Structural Confirmation

¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound and identifying the presence of the key impurity, 1H-Pyrazol-4-amine hydrochloride.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

This compound:

-

A singlet corresponding to the C5-H of the pyrazole ring.

-

Broad signals for the amine (-NH₂) and pyrazole N-H protons, which are exchangeable with D₂O. The hydrochloride salt may show a broad signal for the ammonium proton (-NH₃⁺).

-

-

Impurity: 1H-Pyrazol-4-amine hydrochloride:

-

Two distinct signals for the C3-H and C5-H protons of the pyrazole ring. The absence of the chloro-substituent at C3 leads to a different chemical environment for these protons compared to the main compound.

-

The integration ratio of the signals corresponding to the main compound and the impurity allows for a semi-quantitative assessment of their relative abundance.

Mass Spectrometry: Corroborating Molecular Weight

Mass spectrometry provides definitive confirmation of the molecular weight of 3-Chloro-1H-pyrazol-4-amine. For the free base, the expected monoisotopic mass is 117.00938 Da.[4] In electrospray ionization (ESI) positive mode, the protonated molecule ([M+H]⁺) would be observed at an m/z of approximately 118.01666.[4]

Conclusion: A Framework for Ensuring Quality and Reproducibility

The purity of this compound is a critical determinant of its suitability for drug discovery and development. A comprehensive quality control strategy, integrating HPLC for quantitative purity analysis and ¹H NMR for structural confirmation and impurity identification, provides a robust framework for ensuring the quality and consistency of this vital chemical intermediate. By understanding the synthetic pathway and the potential for impurity formation, researchers can make informed decisions when sourcing this material and interpreting their experimental results. This in-depth guide provides the necessary technical foundation for scientists to confidently utilize this compound in their pursuit of novel therapeutics.

References

Introduction: The Unique Chemistry of the Pyrazole Nucleus

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of the Pyrazole Ring

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and agrochemical development.[1] Its unique electronic architecture, arising from the interplay of a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2), imparts a distinct reactivity profile that is crucial for synthetic chemists to understand.[2][3] This guide provides a comprehensive exploration of the electrophilic substitution reactions of the pyrazole ring, delving into the principles of reactivity and regioselectivity, the influence of substituents, and practical experimental methodologies.